molecular formula C18H22N4O3 B2842691 3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797661-64-3

3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No. B2842691
CAS RN: 1797661-64-3
M. Wt: 342.399
InChI Key: GCUPPUQLMLNPFJ-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide” belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives .


Synthesis Analysis

The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

While specific structural analysis data for “3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide” is not available, similar compounds have been studied .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic substitution of the chlorine atom in 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine by mercapto group produces the corresponding 2 (1H)-pyridinethione .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 161–163 °C, yield of 83%, and solubility in DMSO .

Scientific Research Applications

Future Directions

Future studies could focus on the optimization of the synthesis of similar compounds to improve their solubility and yield. Additionally, in vivo biochemical tests of effective amides can be carried out in different fields of application .

properties

IUPAC Name

3-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-10-17(22-6-8-25-9-7-22)21-16(20-13)12-19-18(23)14-4-3-5-15(11-14)24-2/h3-5,10-11H,6-9,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUPPUQLMLNPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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